molecular formula C11H8Cl4FN3O4 B13928505 Ethyl 6-chloro-5-fluoro-4-(3-(2,2,2-trichloroacetyl)ureido)nicotinate

Ethyl 6-chloro-5-fluoro-4-(3-(2,2,2-trichloroacetyl)ureido)nicotinate

Cat. No.: B13928505
M. Wt: 407.0 g/mol
InChI Key: KKKZAGIFHZQYHE-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-5-fluoro-4-(3-(2,2,2-trichloroacetyl)ureido)nicotinate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nicotinate core substituted with chloro, fluoro, and trichloroacetyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-5-fluoro-4-(3-(2,2,2-trichloroacetyl)ureido)nicotinate typically involves multiple steps. One common method includes the reaction of 6-chloro-5-fluoro-4-aminonicotinic acid with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with 2,2,2-trichloroacetyl isocyanate to introduce the trichloroacetylureido group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-5-fluoro-4-(3-(2,2,2-trichloroacetyl)ureido)nicotinate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester and ureido groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 6-chloro-5-fluoro-4-(3-(2,2,2-trichloroacetyl)ureido)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-5-fluoro-4-(3-(2,2,2-trichloroacetyl)ureido)nicotinate involves its interaction with specific molecular targets. The trichloroacetylureido group can form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro and fluoro substituents may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-chloro-5-fluoro-4-(3-(2,2,2-trichloroacetyl)ureido)nicotinate is unique due to its combination of chloro, fluoro, and trichloroacetylureido groups on a nicotinate core. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C11H8Cl4FN3O4

Molecular Weight

407.0 g/mol

IUPAC Name

ethyl 6-chloro-5-fluoro-4-[(2,2,2-trichloroacetyl)carbamoylamino]pyridine-3-carboxylate

InChI

InChI=1S/C11H8Cl4FN3O4/c1-2-23-8(20)4-3-17-7(12)5(16)6(4)18-10(22)19-9(21)11(13,14)15/h3H,2H2,1H3,(H2,17,18,19,21,22)

InChI Key

KKKZAGIFHZQYHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C(=C1NC(=O)NC(=O)C(Cl)(Cl)Cl)F)Cl

Origin of Product

United States

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